(2-Bocamino-2-methyl-propoxy)-acetic acid
Overview
Description
(2-Bocamino-2-methyl-propoxy)-acetic acid is an organic compound that features a tert-butoxycarbonyl (Boc) protected amino group, a methyl group, and an acetic acid moiety. This compound is of interest in organic synthesis and medicinal chemistry due to its potential as an intermediate in the synthesis of various bioactive molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Bocamino-2-methyl-propoxy)-acetic acid typically involves the following steps:
Protection of the Amino Group: The amino group is protected using tert-butoxycarbonyl (Boc) anhydride in the presence of a base such as triethylamine. This step ensures that the amino group does not participate in subsequent reactions.
Alkylation: The protected amino compound is then subjected to alkylation using a suitable alkylating agent, such as methyl iodide, to introduce the methyl group.
Formation of the Acetic Acid Moiety:
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(2-Bocamino-2-methyl-propoxy)-acetic acid undergoes various chemical reactions, including:
Hydrolysis: The Boc protecting group can be removed under acidic conditions to yield the free amino acid.
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Substitution: The acetic acid moiety can undergo nucleophilic substitution reactions to form esters or amides.
Common Reagents and Conditions
Hydrolysis: Trifluoroacetic acid (TFA) in dichloromethane (DCM) is commonly used for Boc deprotection.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Substitution: Nucleophiles such as alcohols or amines in the presence of coupling agents like dicyclohexylcarbodiimide (DCC) are employed.
Major Products
Hydrolysis: Yields the free amino acid.
Oxidation: Produces carboxylic acids or ketones.
Substitution: Forms esters or amides.
Scientific Research Applications
(2-Bocamino-2-methyl-propoxy)-acetic acid is used in various scientific research applications, including:
Chemistry: As an intermediate in the synthesis of complex organic molecules.
Biology: In the study of enzyme-substrate interactions and protein modifications.
Medicine: As a precursor in the synthesis of pharmaceutical compounds.
Industry: In the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of (2-Bocamino-2-methyl-propoxy)-acetic acid depends on its specific application. In medicinal chemistry, it may act as a prodrug, where the Boc group is removed in vivo to release the active amino acid. The molecular targets and pathways involved vary based on the specific bioactive molecule synthesized from this compound.
Comparison with Similar Compounds
Similar Compounds
(2-Amino-2-methyl-propoxy)-acetic acid: Lacks the Boc protecting group.
(2-Bocamino-2-ethyl-propoxy)-acetic acid: Contains an ethyl group instead of a methyl group.
(2-Bocamino-2-methyl-butoxy)-acetic acid: Contains a butoxy group instead of a propoxy group.
Uniqueness
(2-Bocamino-2-methyl-propoxy)-acetic acid is unique due to its specific combination of a Boc-protected amino group, a methyl group, and an acetic acid moiety. This combination makes it a versatile intermediate in organic synthesis and medicinal chemistry.
Properties
IUPAC Name |
2-[2-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]propoxy]acetic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO5/c1-10(2,3)17-9(15)12-11(4,5)7-16-6-8(13)14/h6-7H2,1-5H3,(H,12,15)(H,13,14) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MDTMSMLZHVQGPA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(C)(C)COCC(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
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Synthesis routes and methods II
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